N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride
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Overview
Description
N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride is a chemical compound with the molecular formula C13H13ClN2O2S. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride typically involves multiple steps. The starting materials usually include 2-acetyl-4,6-dimethylthieno[2,3-b]pyridine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can modify the thieno[2,3-b]pyridine core .
Scientific Research Applications
N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thieno[2,3-b]pyridine core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide
- **Di(pyridine-2-yl)methanone
- **(3-amino-4,6-dimethyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone
Uniqueness
N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14Cl2N2O2S |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-(2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O2S.ClH/c1-6-4-7(2)15-13-10(6)11(16-9(18)5-14)12(19-13)8(3)17;/h4H,5H2,1-3H3,(H,16,18);1H |
InChI Key |
SPBAJEXBMAAFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C)NC(=O)CCl)C.Cl |
Origin of Product |
United States |
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